molecular formula C18H17NO3 B556505 Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate CAS No. 37033-95-7

Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate

Cat. No. B556505
CAS RN: 37033-95-7
M. Wt: 295,34 g/mole
InChI Key: DCIFXYFKVKDOLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09085581B2

Procedure details

To a mixture of sulfuric acid (80.0 mL, 1.50 mol) dissolved in Ethanol (450 mL) at 0° C. was added (4-(benzyloxy)phenyl)hydrazine hydrochloride (90.0 g, 359 mmol) to form a suspension. To the suspension was added ethyl 2-oxopropanoate (43.9 mL, 395 mmol) in EtOH (90 mL) and mechanically stirred for 2 h using a mechanical stirrer. The mixture was heated to 45° C. and maintained for 16 h. The mixture was cooled to room temperature and cold EtOH (200 mL) was added. The mixture was filtered through a course frit. The collected solid was washed sequentially with cold EtOH, hexanes, and water. The solid was dried in a vacuum oven (45° C., 2 Ton) to give ethyl 5-(benzyloxy)-1H-indole-2-carboxylate (73.1 g, 247 mmol, 69% yield). Exact mass calculated for C18H17NO3: 295.1, found: LCMS m/z=296.2, [M+H+]; 1H NMR (400 MHz, CDCl3) δ ppm 1.41 (t, J=7.1 Hz, 3 H), 4.40 (q, J=7.1 Hz, 2 H), 5.10 (s, 2 H), 7.08 (dd, J1=8.9, J2=2.4 Hz, 1 H), 7.14 (d, J=1.6 Hz, 1 H), 7.20 (d, J=2.3 Hz, 1 H), 7.32 (m, 2 H), 7.39 (m, 2 H), 7.47 (m, 2 H), 8.75 (bs, 1 H).
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step Two
Quantity
43.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
90 mL
Type
solvent
Reaction Step Three
Quantity
450 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.Cl.[CH2:7]([O:14][C:15]1[CH:20]=[CH:19][C:18]([NH:21]N)=[CH:17][CH:16]=1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.O=[C:24]([CH3:30])[C:25]([O:27][CH2:28][CH3:29])=[O:26]>C(O)C>[CH2:7]([O:14][C:15]1[CH:20]=[C:19]2[C:18](=[CH:17][CH:16]=1)[NH:21][C:24]([C:25]([O:27][CH2:28][CH3:29])=[O:26])=[CH:30]2)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
80 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
90 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)OC1=CC=C(C=C1)NN
Step Three
Name
Quantity
43.9 mL
Type
reactant
Smiles
O=C(C(=O)OCC)C
Name
Quantity
90 mL
Type
solvent
Smiles
CCO
Step Four
Name
Quantity
450 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
mechanically stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a suspension
TEMPERATURE
Type
TEMPERATURE
Details
maintained for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a course frit
WASH
Type
WASH
Details
The collected solid was washed sequentially with cold EtOH, hexanes, and water
CUSTOM
Type
CUSTOM
Details
The solid was dried in a vacuum oven (45° C., 2 Ton)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C2C=C(NC2=CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 247 mmol
AMOUNT: MASS 73.1 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.